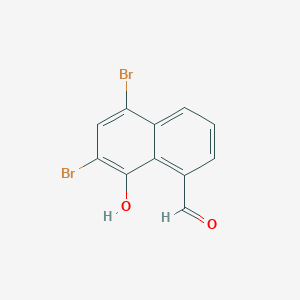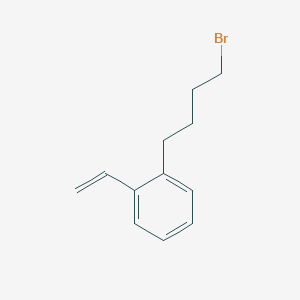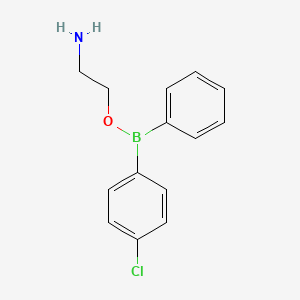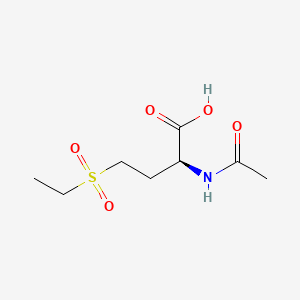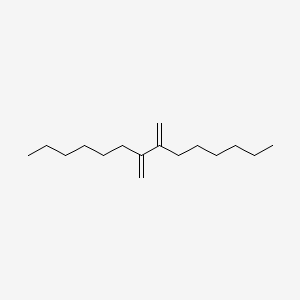
Tetradecane, 7,8-bis(methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecane, 7,8-bis(methylene)-: is a hydrocarbon compound with the molecular formula C16H30 It is a derivative of tetradecane, characterized by the presence of two methylene groups at the 7th and 8th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecane, 7,8-bis(methylene)- typically involves the reaction of tetradecane with specific reagents that introduce methylene groups at the desired positions. One common method involves the use of alpha,alpha’-dibromopxylene in anhydrous acetonitrile under the action of an acid-binding agent . The reaction conditions are carefully controlled to ensure the selective introduction of methylene groups.
Industrial Production Methods: Industrial production of Tetradecane, 7,8-bis(methylene)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes segmental crystallization and purification to achieve high purity levels . The industrial methods are designed to be efficient and scalable, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Tetradecane, 7,8-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alkanes .
Wissenschaftliche Forschungsanwendungen
Tetradecane, 7,8-bis(methylene)- has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Tetradecane, 7,8-bis(methylene)- exerts its effects involves its interaction with specific molecular targets. The methylene groups at the 7th and 8th positions play a crucial role in its reactivity and interactions. The pathways involved may include hydrophobic interactions and van der Waals forces , which influence its behavior in various environments.
Vergleich Mit ähnlichen Verbindungen
Tetradecane: A straight-chain alkane with the formula C14H30.
Hexadecane: A straight-chain alkane with the formula C16H34.
Octadecane: A straight-chain alkane with the formula C18H38.
Comparison: Tetradecane, 7,8-bis(methylene)- is unique due to the presence of methylene groups at specific positions, which significantly alters its chemical properties compared to other straight-chain alkanes
Eigenschaften
CAS-Nummer |
84652-76-6 |
|---|---|
Molekularformel |
C16H30 |
Molekulargewicht |
222.41 g/mol |
IUPAC-Name |
7,8-dimethylidenetetradecane |
InChI |
InChI=1S/C16H30/c1-5-7-9-11-13-15(3)16(4)14-12-10-8-6-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
SGPXPRGRKNFVRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=C)C(=C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


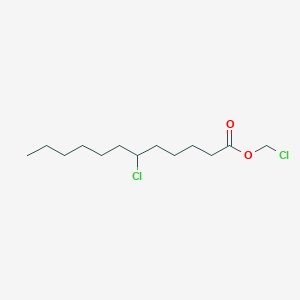
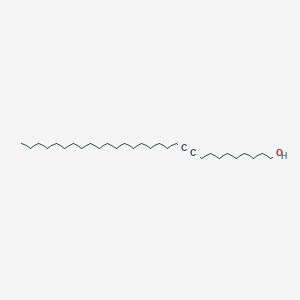
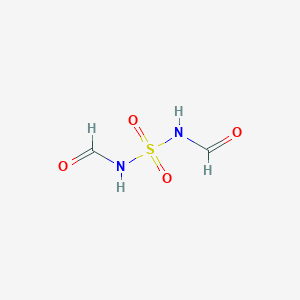
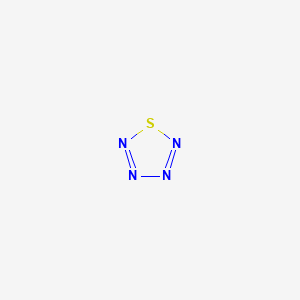
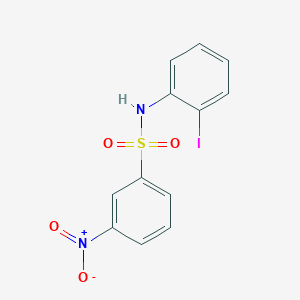
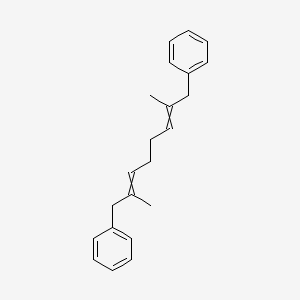
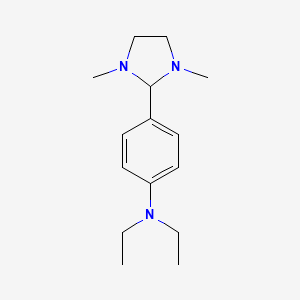
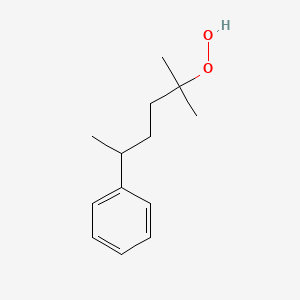
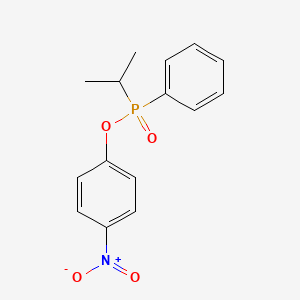
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
